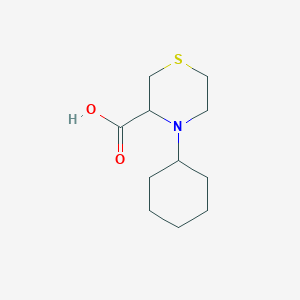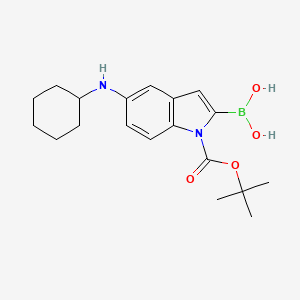
1H-Indole-1-carboxylic acid, 2-borono-5-(cyclohexylamino)-, 1-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-carboxylic acid, 2-borono-5-(cyclohexylamino)-, 1-(1,1-dimethylethyl) ester is a complex organic compound with a unique structure that combines an indole core with boronic acid and cyclohexylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-(cyclohexylamino)-, 1-(1,1-dimethylethyl) ester typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the indole core, followed by the introduction of the boronic acid and cyclohexylamino groups. The final step involves the esterification with 1,1-dimethylethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1-carboxylic acid, 2-borono-5-(cyclohexylamino)-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformations with high selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2-borono-5-(cyclohexylamino)-, 1-(1,1-dimethylethyl) ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester
- 1H-Indole-1-carboxylic acid, 2-borono-5-(methylamino)-, 1-(1,1-dimethylethyl) ester
Uniqueness
Compared to similar compounds, 1H-Indole-1-carboxylic acid, 2-borono-5-(cyclohexylamino)-, 1-(1,1-dimethylethyl) ester stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its cyclohexylamino group, in particular, may enhance its binding affinity and selectivity for certain molecular targets.
Properties
CAS No. |
1021342-94-8 |
|---|---|
Molecular Formula |
C19H27BN2O4 |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
[5-(cyclohexylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C19H27BN2O4/c1-19(2,3)26-18(23)22-16-10-9-15(21-14-7-5-4-6-8-14)11-13(16)12-17(22)20(24)25/h9-12,14,21,24-25H,4-8H2,1-3H3 |
InChI Key |
ZKOFONJWUNQPNW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)NC3CCCCC3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12994778.png)
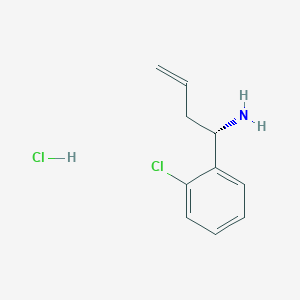
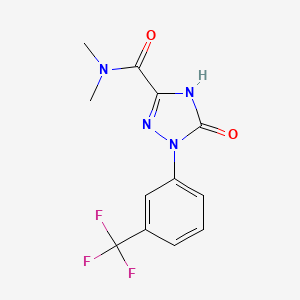



![7-Chlorothiazolo[5,4-d]pyrimidin-2-ol](/img/structure/B12994831.png)
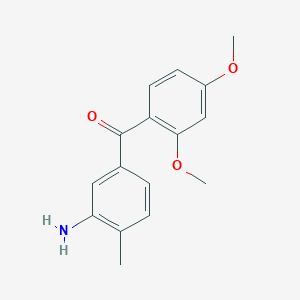
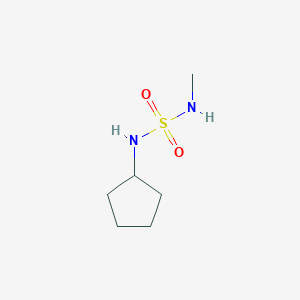
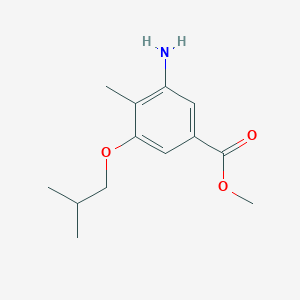
![2-Benzyloxazolo[4,5-c]pyridine](/img/structure/B12994850.png)
![tert-Butyl 6-iodospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B12994855.png)
